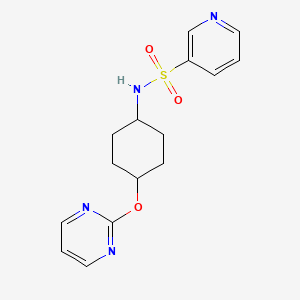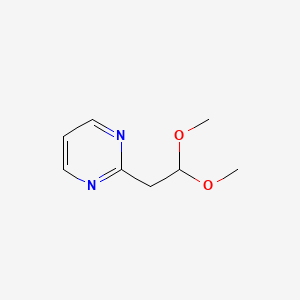![molecular formula C9H17N3OS B2755981 3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine CAS No. 1040004-58-7](/img/structure/B2755981.png)
3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as 'MSOP' and is a derivative of the oxadiazole family of compounds.
Wissenschaftliche Forschungsanwendungen
Photochemical Synthesis of Fluorinated Compounds
A study by Buscemi et al. (2001) describes a photochemical methodology for synthesizing 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles, a process that may be related to the synthesis or functionalization of compounds similar to 3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine. The methodology leverages the photoreaction of 3-pentafluorobenzoylamino-4-methyl-1,2,5-oxadiazole in methanol in the presence of ammonia or primary/secondary aliphatic amines, producing derivatives through fragmentation and nucleophile capture mechanisms. This study highlights the versatility of photochemical reactions in synthesizing fluorinated heterocyclic compounds, which could be of interest in the development of new materials or pharmaceuticals (Buscemi et al., 2001).
Innovative Nanocatalyst for Heterocyclic Synthesis
Ghasemzadeh and Akhlaghinia (2017) introduced 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 as a magnetic nanocatalyst for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. This research exemplifies the use of nanotechnology in facilitating efficient and rapid synthesis of heterocyclic compounds, which might include or relate to the synthesis of compounds like 3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine. The nanocatalyst showcased excellent efficiency, offering an eco-friendly alternative to conventional methods (Ghasemzadeh & Akhlaghinia, 2017).
Antibacterial Activity of Amino-Heterocyclic Compounds
Hu et al. (2006) investigated the synthesis and antibacterial activity of amino-heterocyclic compounds coupled with oxime-ether groups, potentially including structures similar to 3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine. This study provides insights into the antibacterial potential of heterocyclic compounds, suggesting their applicability in developing new antimicrobial agents (Hu et al., 2006).
Synthesis of 1,3,4-Oxadiazole Derivatives
Ramazani and Rezaei (2010) developed a novel and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives. Their approach involves a Ugi-4CR/aza-Wittig sequence, suggesting a potential pathway for synthesizing compounds with structural similarities to 3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine. This study underscores the importance of innovative synthetic methodologies in creating diverse heterocyclic compounds with potential applications in various fields (Ramazani & Rezaei, 2010).
Eigenschaften
IUPAC Name |
3-methylsulfanyl-1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3OS/c1-6(2)8-11-9(13-12-8)7(10)4-5-14-3/h6-7H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBJOCNGGLZWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(CCSC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-tert-butylphenyl)sulfonyl-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2755898.png)





![3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2755907.png)

![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2755911.png)




![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2755921.png)